Hypofluorous acid

Overview

Description

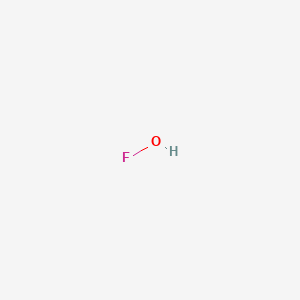

Hypofluorous acid, with the chemical formula HOF, is the only known oxyacid of fluorine and the only known oxoacid in which the main atom gains electrons from oxygen to create a negative oxidation state . It is a pale yellow liquid above -117°C and a white solid below this temperature . This compound is highly reactive and explosive at room temperature, decomposing into hydrogen fluoride and oxygen .

Preparation Methods

Hypofluorous acid can be synthesized by passing fluorine gas over ice at -40°C, rapidly collecting the this compound gas away from the ice, and condensing it . The reaction is as follows: [ \text{F}_2 + \text{H}_2\text{O} \rightarrow \text{HOF} + \text{HF} ]

Chemical Reactions Analysis

Hypofluorous acid undergoes various types of chemical reactions, including:

Oxidation: this compound is a strong oxidizing agent.

Substitution: It can substitute hydrogen atoms in organic compounds, forming fluorinated derivatives.

Decomposition: At room temperature, this compound decomposes into hydrogen fluoride and oxygen.

Common reagents and conditions used in these reactions include acetonitrile and fluorine gas. Major products formed from these reactions include epoxides, sulfoxides, and fluorinated organic compounds .

Scientific Research Applications

Hypofluorous acid has several scientific research applications:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for the epoxidation of alkenes.

Biology: This compound is used in the study of oxidative stress and its effects on biological systems.

Industry: This compound is used in the production of fluorinated compounds and materials.

Mechanism of Action

The mechanism by which hypofluorous acid exerts its effects involves the transfer of oxygen atoms to substrates, resulting in oxidation reactions . The molecular targets include double bonds in alkenes and sulfur atoms in sulfides . The pathways involved in these reactions typically include the formation of intermediate complexes and the subsequent release of oxygen atoms .

Comparison with Similar Compounds

Hypofluorous acid is unique among hypohalous acids due to its ability to be isolated as a solid and its strong oxidizing properties . Similar compounds include:

Hypochlorous acid (HOCl): Less reactive and less stable compared to this compound.

Hypobromous acid (HOBr): Similar in reactivity but less commonly used in industrial applications.

Hypoiodous acid (HOI): Least reactive among the hypohalous acids.

This compound stands out due to its high reactivity and ability to form stable solutions in acetonitrile, making it a valuable reagent in organic synthesis .

Biological Activity

Hypofluorous acid (HOF) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and its interactions with biological macromolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is an unstable compound formed by the reaction of fluorine with water. It is known for its strong oxidizing properties and ability to modify biological molecules, which can lead to various biological effects. Its chemical structure allows it to act as a potent antimicrobial agent, making it a subject of interest in medical and biochemical research.

Antimicrobial Activity

Mechanisms of Action

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. The mechanisms through which HOF exerts its antimicrobial effects include:

- Cell Membrane Disruption : HOF can penetrate bacterial cells and disrupt cell membranes, leading to leakage of cellular contents and cell lysis.

- Protein Modification : HOF reacts with proteins, causing denaturation and loss of function, which is critical for microbial survival.

- Nucleic Acid Damage : The compound can also damage DNA and RNA, interfering with replication and transcription processes .

In Vitro Studies

A study assessed the antimicrobial efficacy of this compound against planktonic and biofilm-forming strains. The results indicated that HOF could eradicate 100% of tested planktonic bacterial strains with minimal exposure time and concentration. For biofilm-producing strains, higher concentrations were required but still achieved complete eradication .

| Microbial Strain | Concentration (mA) | Exposure Time (min) | Result |

|---|---|---|---|

| Planktonic Staphylococcus | 2 | 5 | 100% killed |

| Biofilm Staphylococcus | 20 | 20 | 100% killed |

Case Studies

- Management of Eye Infections : A case series demonstrated the successful use of hypochlorous acid (a derivative) in treating blepharitis. Patients showed significant improvement within an average of 20 days when combined with standard antibiotic therapy .

- Chronic Wound Management : In another study focusing on chronic wounds infected with multidrug-resistant organisms, hypochlorous acid was used as part of a treatment regimen that included antibiotics. The results indicated a marked reduction in infection rates and improved healing times .

Biological Interactions

This compound interacts significantly with human serum albumin (HSA), the major plasma protein. Research shows that HOF-modified HSA can activate neutrophils, leading to degranulation and oxidative burst responses. This suggests that HOF may play a role in modulating inflammatory responses in vivo .

Table: Effects of HOF on Neutrophil Activation

| Treatment | Neutrophil Response | Inhibitors Used |

|---|---|---|

| HSA-Cl | Degranulation, ROS production | Genistein (tyrosine kinase) |

| HSA-Br | Shape change, actin cytoskeleton reorganization | Wortmannin (PI3K) |

Properties

IUPAC Name |

hypofluorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYSYJUIMQTRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOF, FHO | |

| Record name | hypofluorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896951 | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-79-8 | |

| Record name | Hypofluorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypofluorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.